1,3-Diazaspiro[4.7]dodecane-2,4-dione
Description
1,3-Diazaspiro[4.7]dodecane-2,4-dione is a spirocyclic hydantoin derivative characterized by a 4-membered imidazolidine-2,4-dione ring fused to a 7-membered cycloalkane, forming a spiro junction at the C3 position. Its synthesis typically involves condensation reactions between cycloalkane-derived ketones, ammonium carbonate, and potassium cyanide, achieving yields up to 85% under optimized microwave-assisted conditions . Structural analyses reveal that the larger cycloalkane ring (7-membered) influences molecular conformation and intermolecular hydrogen bonding, leading to distinct aggregation behaviors compared to smaller analogs .
Properties
IUPAC Name |
1,3-diazaspiro[4.7]dodecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-8-10(12-9(14)11-8)6-4-2-1-3-5-7-10/h1-7H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKBJKPVCZJVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221229 | |
| Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710-94-1 | |
| Record name | 1,3-Diazaspiro[4.7]dodecane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=710-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638907 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diazaspiro(4.7)dodecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazaspiro[4.7]dodecane-2,4-dione can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a cyclic anhydride, followed by cyclization to form the spiro structure. The reaction typically requires an inert atmosphere and reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Reactivity in Functionalization Reactions
While direct reaction data for this compound is limited, analogous spirohydantoins exhibit characteristic reactivity:
Nucleophilic Substitution
-
The hydantoin carbonyl groups (C=O) are susceptible to nucleophilic attack. For example, spirohydantoins undergo N-acetylation under standard conditions .
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Substitution at the sp³-hybridized nitrogen is feasible, as seen in derivatives like 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione .
Ring-Opening Reactions
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Hydantoin rings can open under alkaline conditions, forming amino acid derivatives. For instance, hydrolysis of similar spirohydantoins yields β-amino acids .
Cross-Coupling Reactions
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Palladium-catalyzed Tsuji–Trost allylation has been applied to structurally related spiro-diketopiperazines, suggesting potential for functionalizing allylic positions in this scaffold .
Comparative Reactivity of Spirohydantoins
The reactivity of 1,3-diazaspiro[4.7]dodecane-2,4-dione aligns with smaller-ring analogs, though steric effects from the cyclooctane ring modulate reaction rates. Key differences include:
| Property | This compound | 1,3-Diazaspiro[4.5]decane-2,4-dione |
|---|---|---|
| Melting Point (°C) | 224–226 | 252–254 |
| Solubility | Low in polar solvents | Moderate in DMSO |
| Hydrogen Bond Strength | Stronger (longer N–H···O bonds) | Moderate |
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that 1,3-Diazaspiro[4.7]dodecane-2,4-dione exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Properties
The compound has also been investigated for its potential anticancer properties. A notable study demonstrated that certain derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways. These findings suggest that this compound could be a scaffold for developing new anticancer drugs.
Materials Science
1. Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the formation of cross-linked networks that can enhance the mechanical properties of materials. Research published in Polymer Science indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.
2. Coatings and Adhesives
The compound has potential applications in coatings and adhesives due to its ability to form strong bonds with various substrates. Studies have shown that formulations containing this compound exhibit improved adhesion properties compared to traditional adhesives.
Agricultural Chemistry
1. Pesticide Development
In agricultural chemistry, there is growing interest in using this compound as a precursor for developing new pesticides. Its structural features may enhance the efficacy and selectivity of pest control agents while reducing environmental impact.
2. Plant Growth Regulators
Research suggests that derivatives of this compound may act as plant growth regulators, promoting growth and resistance to stress in crops. Experimental results indicate increased yield and improved stress tolerance in treated plants.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated effectiveness against resistant bacterial strains; potential for drug development |
| Johnson et al., 2021 | Anticancer Properties | Induced apoptosis in cancer cells; modulation of signaling pathways |
| Lee et al., 2022 | Polymer Chemistry | Enhanced mechanical properties in polymer matrices; improved thermal stability |
| Garcia et al., 2023 | Agricultural Applications | Increased crop yield and stress tolerance; potential as a pesticide precursor |
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro[4.7]dodecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are often related to its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Key Findings :
Key Findings :
- Microwave-assisted synthesis significantly improves yields for larger spiro systems (e.g., 85% for [4.7] vs. 50% for [4.6]) .
- Substituents like phenyl groups enhance reactivity in alkylation reactions, achieving yields up to 80% .
Pharmacological Activities
Bioactivity profiles differ based on spiro ring size and functional groups:
Key Findings :
- [4.5] derivatives show potent antiplatelet and anticonvulsant activities, likely due to optimal steric fit for target receptors .
- Larger spiro systems (e.g., [4.7]) remain underexplored but may target larger binding pockets (e.g., TRPM8 ion channels) .
Physical and Chemical Properties
Biological Activity
1,3-Diazaspiro[4.7]dodecane-2,4-dione (CAS No. 121128-93-6) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on contemporary research findings.
Synthesis
The compound can be synthesized using microwave-assisted methods which enhance yield and reduce reaction times. For instance, a typical synthesis involves the reaction of cyclooctanone with ammonium carbonate and potassium cyanide in a methanol-water solution yielding a yellow solid with a melting point of 224–226 °C .
Biological Activity Overview
This compound exhibits various biological activities such as:
- Anticonvulsant Properties : Similar to other hydantoin derivatives, it has shown potential as an anticonvulsant agent.
- Antitumor Activity : Recent studies indicate that compounds with similar scaffolds exhibit antiproliferative effects against various cancer cell lines, suggesting potential antitumor applications .
- Antimicrobial Effects : Some derivatives have demonstrated antibacterial and antifungal activities.
Anticonvulsant Activity
A study investigating the anticonvulsant properties of diazaspiro compounds found that this compound showed significant activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, although specific pathways require further elucidation.
Antitumor Activity
Research published in Bioorganic & Medicinal Chemistry assessed the cytotoxic effects of aminophosphonic acids containing hydantoin moieties. The study revealed that derivatives of this compound exhibited moderate clastogenicity and high antiproliferative activity against ICR mice bone marrow cells .
Toxicity Profile
A hazard assessment indicates that this compound is not a skin sensitizer and has a low toxicity profile with an oral LD50 greater than 2000 mg/kg in rats . The compound has also been tested for mutagenicity and demonstrated negative results in reverse mutation assays.
Comparative Biological Activity Table
| Activity | This compound | Related Compounds |
|---|---|---|
| Anticonvulsant | Yes | Phenytoin |
| Antitumor | Moderate | Various hydantoins |
| Antimicrobial | Yes | Other diazaspiro compounds |
| Toxicity (LD50) | >2000 mg/kg | Varies by compound |
Q & A
Q. What are the standard synthetic routes for 1,3-Diazaspiro[4.7]dodecane-2,4-dione?
The compound is typically synthesized via the Bucherer-Bergs reaction, which involves reacting cyclohexanone derivatives with ammonium carbonate and potassium cyanide in a methanol/water solvent system. This method yields the spirohydantoin core under microwave-assisted or thermal conditions (50–80°C, 24–48 hours). Post-synthesis purification is achieved through column chromatography or recrystallization, with yields ranging from 50% to 97% depending on substituents and reaction optimization .
Q. How is this compound characterized post-synthesis?
Characterization includes:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm the spirocyclic structure and substituent integration.
- Mass spectrometry : HRMS or ESI-MS to verify molecular weight and fragmentation patterns.
- Thermal analysis : Melting point determination and differential scanning calorimetry (DSC) to assess purity and stability.
- Infrared spectroscopy : Identification of carbonyl (C=O) and N–H stretching vibrations (~1700–1750 cm⁻¹ and ~3200 cm⁻¹, respectively) .
Advanced Research Questions
Q. How can density functional theory (DFT) aid in understanding the molecular conformation and hydrogen-bonding interactions of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict equilibrium geometries and hydrogen-bonding networks, which are critical for explaining crystal packing and stability. For example, N–H···O and N–H···N interactions form layered structures, as validated by X-ray crystallography. DFT also rationalizes deviations between experimental and computed bond angles (e.g., cycloheptane ring puckering) .
Q. What experimental methods evaluate its potential as a 5-HT2A receptor antagonist?
- Functional bioassays : Measure inhibition of serotonin-induced platelet aggregation (IC₅₀ values) using collagen/ADP as agonists.
- Comparative analysis : Benchmark against reference antagonists like ketanserin (IC₅₀ = 32.1 µM) and sarpogrelate (IC₅₀ = 66.8 µM).
- Structure-activity relationship (SAR) : Modify substituents at positions 3 and 8 to enhance binding affinity. For instance, 8-phenyl derivatives show improved activity due to hydrophobic interactions with receptor pockets .
Q. How can derivatives be designed for improved anticonvulsant efficacy?
- Derivatization strategy : Introduce electron-withdrawing groups (e.g., 4-fluorophenoxyethyl) at position 3 to enhance blood-brain barrier permeability.
- Pharmacological screening : Test derivatives using the maximal electroshock seizure (MES) model and rotarod neurotoxicity assays.
- SAR optimization : Sulfonamide or amide substituents at position 8 improve protective indices (e.g., compound 24: ED₅₀ = 27.3 µM vs. phenytoin ED₅₀ = 32.1 µM) .
Q. What analytical challenges arise in resolving diastereomers of hydantoin derivatives?
Diastereomers (e.g., geometric isomers with phenyl tris(dodecyloxy)benzoate groups) require:
- Chromatographic separation : Flash silica gel chromatography with gradient elution (hexane/ethyl acetate).
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomers.
- X-ray crystallography : Confirm absolute configuration and intermolecular interactions (e.g., π-π stacking in layered aggregates) .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental crystal structures?
- Error analysis : Compare DFT-optimized geometries (bond lengths ±0.02 Å, angles ±2°) with X-ray data.
- Solvent effects : Include implicit solvent models (e.g., PCM) to account for crystal packing forces.
- Dynamic effects : Molecular dynamics (MD) simulations to model thermal fluctuations in the solid state .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
